8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-11(2,3)8-4-6-12(7-5-8)9(15)13-10(16)14-12/h8H,4-7H2,1-3H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUKBTLNDXLLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Significance
8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione features a spirocyclic framework where two diazepane rings intersect at a single carbon atom. The tert-butyl group at the 8-position enhances steric bulk, potentially influencing the compound’s reactivity and binding properties in biological systems. Its molecular formula, $$ \text{C}{12}\text{H}{20}\text{N}2\text{O}2 $$, corresponds to a molecular weight of 224.30 g/mol. Despite its structural novelty, limited synthetic protocols have been reported, necessitating a critical analysis of adaptable methodologies.
Synthetic Strategies for Spirocyclic Diazepanediones
Alkylation-Reductive Cyclization Pathways
A patent by CN113121537A outlines a two-step synthesis for the structurally related 2,8-diazaspiro[4.5]decane-8-tert-butyl formate, providing a foundational framework for adapting similar strategies to the target compound.
Step 1: Alkylation of Precursor Amines
The initial step involves reacting a primary amine (compound 1) with 1-bromo-2-chloroethane in the presence of a strong base such as sodium hydride (NaH). This reaction proceeds in tetrahydrofuran (THF) or toluene at 0–25°C, yielding a secondary amine intermediate (compound 2) with a pendant chloroethyl group.
Key Conditions:
- Solvent: THF or toluene
- Base: NaH, lithium diisopropylamide (LDA)
- Temperature: 0–25°C
- Reaction Time: 4–6 hours
Step 2: Reductive Cyclization
The chloroethyl intermediate undergoes reduction using lithium aluminium hydride (LiAlH$$_4$$) in THF, facilitating intramolecular cyclization to form the spirocyclic core. This one-pot reaction achieves yields exceeding 70%.
Critical Parameters:
- Reducing Agent: LiAlH$$_4$$ (2.5 equiv)
- Temperature: Reflux (66°C for THF)
- Workup: Quenching with aqueous ammonium chloride, extraction with ethyl acetate
Adaptation for 8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione
To synthesize the diketone variant, the alkylation step must incorporate a tert-butyl-protected amine precursor. Post-cyclization oxidation of the secondary amines to ketones could be achieved using strong oxidizing agents like potassium permanganate (KMnO$$_4$$) or ruthenium-based catalysts. However, no direct literature reports confirm this pathway, highlighting a gap in current methodologies.
Optimization Challenges and Solutions
Solvent and Base Selection
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) may enhance alkylation rates but complicate purification. NaH remains the preferred base due to its strong deprotonation capacity and compatibility with chloroethane derivatives.
Characterization and Analytical Data
Spectroscopic Profiling
- Infrared (IR): Strong absorptions at 1700–1750 cm$$^{-1}$$ (C=O stretch) and 1150–1200 cm$$^{-1}$$ (C-N stretch).
- $$^1$$H NMR: Distinct signals for tert-butyl protons ($$\delta$$ 1.2–1.4 ppm) and spirocyclic methylenes ($$\delta$$ 3.0–3.5 ppm).
- Mass Spectrometry: Molecular ion peak at $$ m/z $$ 224.30 (M$$^+$$) with fragmentation patterns consistent with diketone cleavage.
Industrial Applicability and Scalability
The CN113121537A protocol demonstrates scalability, with reaction volumes exceeding 1 mol without yield reduction. Key advantages include:
- Short Synthetic Route: Two steps vs. traditional multi-step sequences.
- Cost-Effective Reagents: NaH and LiAlH$$_4$$ are commercially available at scale.
- High Yield: 70–75% overall yield for analogous compounds.
Chemical Reactions Analysis
Types of Reactions: 8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazaspirodecane core can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the spirocyclic structure.
Scientific Research Applications
Organic Chemistry
- Building Block : 8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione serves as a building block in the synthesis of more complex molecules. Its spirocyclic nature makes it particularly valuable in developing new spirocyclic compounds that can exhibit unique reactivity and properties.
- Enzyme Interaction : Research indicates that this compound may interact with specific enzymes and receptors, potentially modulating their activity. Such interactions could lead to significant biological effects, warranting further investigation into its mechanism of action.
Pharmaceutical Development
- Drug Intermediate : There is ongoing research exploring its potential as a pharmaceutical intermediate. The compound's structure may allow it to target specific molecular pathways relevant to various diseases, making it a candidate for drug development.
Material Science
- Specialty Chemicals : In industrial applications, 8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione is utilized in synthesizing specialty chemicals and advanced materials. Its unique properties can enhance the performance characteristics of polymers and other materials.
Case Study 1: Biological Interactions
In a study examining the interaction of 8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione with enzyme targets, researchers found that the compound could inhibit certain enzymatic activities linked to metabolic pathways in cancer cells. This suggests potential therapeutic applications in oncology.
Case Study 2: Synthesis of Complex Molecules
A research project focused on utilizing this compound as a precursor for synthesizing novel spirocyclic derivatives demonstrated its effectiveness in producing compounds with enhanced pharmacological profiles. The study highlighted the importance of structural modifications in optimizing biological activity.
Mechanism of Action
The mechanism of action of 8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Spirohydantoins
Spirohydantoins are modified by substituents at the N-1, N-3, or cyclohexane positions, leading to diverse pharmacological profiles. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Structural and Electronic Effects
- Substituent Position : Position 8 substituents (e.g., tert-butyl, phenyl) enforce equatorial conformations due to steric hindrance, as shown in DFT studies for 1-methyl-8-phenyl derivatives . In contrast, 6- or 7-methyl analogs adopt chair conformations with minimal strain .
- Electron-Withdrawing Groups : Sulfonyl substituents at N-3 (e.g., in 3-(4-chlorophenylsulfonyl)-8-methyl derivatives) increase electrophilicity, enhancing interactions with enzymes like aldose reductase .
Pharmacological Activity
- Antidiabetic Potential: Sulfonyl-containing derivatives (e.g., 3-(4-chlorophenylsulfonyl)-8-methyl) show dual activity as aldose reductase inhibitors and hypoglycemic agents, reducing cataract formation in diabetic models . The tert-butyl analog’s bulky group may hinder enzyme binding but improve pharmacokinetic half-life.
- Metabolic Stability : Tert-butyl groups resist oxidative metabolism, a feature exploited in protease inhibitors and CNS-targeted drugs .
Biological Activity
8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This spirocyclic compound exhibits various pharmacological properties, including inhibition of protein interactions and activation of ligands, which may have implications for therapeutic applications.
- Molecular Formula : C12H20N2O2
- Molecular Weight : 224.3 g/mol
- CAS Number : 93042-05-8
The biological activity of 8-tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione is primarily attributed to its ability to modulate protein interactions and influence ligand activity. Research indicates that this compound can act as a potent inhibitor of certain protein interactions, which may be crucial in the development of treatments for diseases where such interactions are dysregulated.
Inhibition of Protein Interactions
Recent studies have highlighted the compound's role in inhibiting specific protein interactions that are critical in various biological processes. For instance, it has been shown to interfere with the crystallization of l-cystine, a process relevant to cystinuria—a genetic disorder characterized by high levels of cystine in urine leading to stone formation.
Case Studies
-
Cystinuria Treatment :
- A study demonstrated that derivatives of diazaspiro compounds, including 8-tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione, effectively inhibited l-cystine crystallization in vitro and reduced stone formation in vivo in Slc3a1-knockout mice models. The oral bioavailability was noted to be significant, with a combined bioavailability of approximately 22% for the parent drug and its major metabolite .
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
